molecular formula C10H8ClF3O B14857509 2'-Chloro-4'-(trifluoromethyl)propiophenone

2'-Chloro-4'-(trifluoromethyl)propiophenone

Cat. No.: B14857509
M. Wt: 236.62 g/mol
InChI Key: AFUQAJDMKYGMMY-UHFFFAOYSA-N
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Description

2’-Chloro-4’-(trifluoromethyl)propiophenone is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-(trifluoromethyl)propiophenone typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzoyl chloride with ethyl magnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods: In industrial settings, the production of 2’-Chloro-4’-(trifluoromethyl)propiophenone often employs phase-transfer catalysis to enhance reaction rates and yields. A crown-ether catalyst is used to facilitate the reaction between 2-chloro-4-(trifluoromethyl)benzoyl chloride and ethyl magnesium bromide in a mixed solvent system of dimethyl sulfoxide and toluene .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-4’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Scientific Research Applications

2’-Chloro-4’-(trifluoromethyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-(trifluoromethyl)propiophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, influencing cellular pathways .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)propiophenone

Comparison: 2’-Chloro-4’-(trifluoromethyl)propiophenone is unique due to the presence of both chloro and trifluoromethyl groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3

InChI Key

AFUQAJDMKYGMMY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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